molecular formula C16H20ClNO3S2 B2927155 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1448073-78-6

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2927155
CAS No.: 1448073-78-6
M. Wt: 373.91
InChI Key: PMQACXHOXAOPGO-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone represents a sophisticated chemical scaffold incorporating both sulfonyl and thioether functionalities within an azetidine-based framework, making it a valuable compound for medicinal chemistry and drug discovery research. This structural architecture is characteristic of compounds investigated for targeting various biological pathways, with similar azetidine-sulfonyl derivatives appearing in patent literature as potential therapeutic agents . The integration of the sulfonyl group adjacent to the azetidine ring may facilitate specific molecular interactions with biological targets, while the cyclopentylthio moiety provides distinctive steric and electronic properties that influence bioavailability and target binding characteristics. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a structural motif in the development of targeted covalent inhibitors. The compound's strategic design allows for exploration in multiple research domains, including enzyme inhibition studies, receptor-ligand interaction investigations, and structure-activity relationship (SAR) analyses. Its molecular framework offers potential for structural diversification through modification of either the sulfonyl or thioether regions, enabling medicinal chemists to optimize pharmacological properties. This reagent is provided exclusively for research applications in laboratory settings.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S2/c17-12-5-7-14(8-6-12)23(20,21)15-9-18(10-15)16(19)11-22-13-3-1-2-4-13/h5-8,13,15H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQACXHOXAOPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound features several key structural components that contribute to its biological activity:

  • Azetidine Ring : A four-membered ring that enhances molecular interactions.
  • Sulfonyl Group : Known for its role in enzyme inhibition and antimicrobial properties.
  • Cyclopentylthio Group : May influence the lipophilicity and bioavailability of the compound.

The molecular formula for this compound is C15H15ClN2O3SC_{15}H_{15}ClN_{2}O_{3}S, with a molecular weight of approximately 383.87 g/mol.

PropertyValue
Molecular FormulaC15H15ClN2O3S
Molecular Weight383.87 g/mol
Structural FeaturesAzetidine, Sulfonyl, Cyclopentylthio

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group is known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission and may have implications in treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits moderate to strong antibacterial properties against strains like Salmonella typhi and Bacillus subtilis .

Antimicrobial Activity

Research has shown that compounds containing sulfonamide groups, similar to this compound, often demonstrate significant antibacterial effects. In vitro studies have highlighted the following findings:

  • Inhibition Zones : The compound produced notable inhibition zones against several bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : Further evaluations are necessary to determine the MIC values for various pathogens.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through docking studies which suggest strong binding affinities with target enzymes. Notably:

  • Acetylcholinesterase Inhibition : Studies indicate that derivatives of sulfonamide compounds can effectively inhibit AChE, suggesting a similar potential for this compound .

Case Studies

Several case studies have investigated the biological activity of related compounds. For instance, research on piperidine derivatives containing sulfonamide groups demonstrated:

  • Antibacterial Effects : Compounds showed varying degrees of activity against multiple bacterial strains, with some exhibiting IC50 values as low as 0.63 µM .
  • Anticancer Properties : Analogous compounds have been tested against cancer cell lines such as MCF-7, showing promising antiproliferative activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application References
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone Azetidine 4-Chlorophenylsulfonyl, cyclopentylthio C₁₆H₁₈ClNO₃S₂ ~368.9 Hypothesized enzyme inhibition
2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone Azetidine Furan-2-ylmethylsulfonyl, cyclopentylthio C₁₅H₂₁NO₄S₂ 343.5 Unknown (structural analog)
2-(1-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone Thiazole Dual 4-chlorophenyl, thiazole, vinylthio C₂₄H₁₇Cl₂N₃S₂ 482.4 Anticancer (synthesis described)
2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethan-1-one Thiazolidinone 4-Chlorophenyl, thioxo group C₁₁H₁₀ClNOS₂ 271.79 Unknown (potential thiol reactivity)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole Nitro-substituted indole, 4-nitrophenylthio C₁₅H₁₁N₃O₃S 313.3 Antimalarial (pIC₅₀ = 8.2129 vs. T. cruzi)
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Triazole + Quinoline 4-Chlorophenyl, triazole, quinoline C₂₆H₂₀ClN₅O₂S 513.0 Undisclosed (CHEMBL261293)

Key Observations

Core Structure Influence: The azetidine core in the target compound offers conformational rigidity compared to five-membered rings (e.g., thiazole or thiazolidinone). This rigidity may enhance binding specificity in enzyme pockets . Thiazole and triazole analogs (e.g., compounds in and ) introduce aromatic nitrogen heterocycles, which are common in drugs targeting kinases or proteases .

Cyclopentylthio contributes to lipophilicity, which may enhance membrane permeability relative to smaller thioethers (e.g., methylthio) . In antimalarial indolyl-3-ethanones (), nitro groups on aromatic rings correlate with high activity (pIC₅₀ > 8), suggesting electron-deficient aryl groups may optimize target binding .

Biological Activity Trends: Thiazole derivatives () and indolyl-ethanones () show validated bioactivity (anticancer, antimalarial), while azetidine-based compounds lack direct data but are hypothesized to target enzymes like CYP51 (analogous to ) . The triazole-quinoline hybrid () exemplifies how complex heterocycles expand pharmacophoric diversity, though synthetic complexity increases .

Research Implications

  • Azetidine vs. Larger Rings : The azetidine’s strain and compactness may improve binding entropy compared to bulkier rings (e.g., piperazine in ) .
  • Chlorophenyl Optimization : The 4-chlorophenyl group is recurrent in bioactive compounds (e.g., ), suggesting its role in π-stacking or hydrophobic interactions .
  • Unanswered Questions: No direct data exists on the target compound’s solubility, toxicity, or in vivo efficacy. Future studies should prioritize assays against CYP isoforms or parasitic targets (e.g., Plasmodium or T. cruzi) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone?

  • Methodology : The synthesis involves multi-step reactions. Key steps include:

  • Friedel-Crafts acylation to introduce the ethanone moiety, using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .
  • Sulfonylation of the azetidine ring with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl linkage .
  • Thioether formation via nucleophilic substitution between a cyclopentylthiol and a halogenated intermediate (e.g., bromo- or chloro-derivative) in polar aprotic solvents (e.g., DMF or DMSO) .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).

Q. How is the structural integrity of this compound verified experimentally?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction for absolute configuration determination (e.g., R factor < 0.05, data-to-parameter ratio > 15) .
  • NMR spectroscopy : Confirm substituent connectivity via ¹H/¹³C NMR (e.g., sulfonyl group deshields adjacent protons; cyclopentylthio shows characteristic multiplet splitting) .
  • IR spectroscopy : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols .
  • Store in a cool, dry place away from oxidizers.
    • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the sulfonyl-azetidine moiety under nucleophilic conditions?

  • Experimental Findings :

  • The sulfonyl group stabilizes the azetidine ring via electron-withdrawing effects, reducing ring strain and enhancing resistance to nucleophilic attack .
  • Kinetic studies (e.g., Arrhenius plots) suggest that ring-opening reactions require elevated temperatures (>80°C) in polar solvents (e.g., DMSO) .
    • Computational Support : DFT calculations reveal partial positive charge on the azetidine nitrogen, directing regioselectivity in substitution reactions .

Q. How can computational modeling predict the compound’s physicochemical properties?

  • Methods :

  • QSPR/QSAR models : Predict logP (~3.2), aqueous solubility (<0.1 mg/mL), and topological polar surface area (~90 Ų) using quantum-chemical descriptors .
  • Molecular dynamics simulations : Assess conformational stability of the cyclopentylthio group in lipid bilayers (e.g., for drug delivery studies) .
    • Validation : Cross-check predictions with experimental HPLC retention times and partition coefficient measurements .

Q. How do experimental limitations affect data interpretation in stability studies?

  • Case Study :

  • Degradation under ambient light : Photolysis in methanol yields 4-chlorobenzenesulfonic acid (confirmed via LC-MS). Stabilize solutions with amber vials and antioxidants (e.g., BHT) .
  • Thermal decomposition : TGA/DSC data show decomposition onset at ~200°C, but prolonged heating at lower temperatures (~100°C) may alter stereochemistry .
    • Recommendations : Use controlled atmospheres (N₂) and real-time monitoring (e.g., in situ FTIR) to minimize artifacts .

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